2-Ethoxy-3-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-(methylthio)benzoic acid is an organic compound with the molecular formula C10H12O3S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by ethoxy and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the ethylation of 3-(methylthio)benzoic acid. The reaction typically employs ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Another method involves the direct esterification of 3-(methylthio)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted by other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, catalysts such as palladium on carbon.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-Ethoxy-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The ethoxy and methylthio groups can influence the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)benzoic acid: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
2-Ethoxybenzoic acid: Lacks the methylthio group, affecting its biological activity and applications.
2-Methoxy-3-(methylthio)benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
Uniqueness
2-Ethoxy-3-(methylthio)benzoic acid is unique due to the presence of both ethoxy and methylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-ethoxy-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H12O3S/c1-3-13-9-7(10(11)12)5-4-6-8(9)14-2/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
TWMCLPNFSAMQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1SC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.